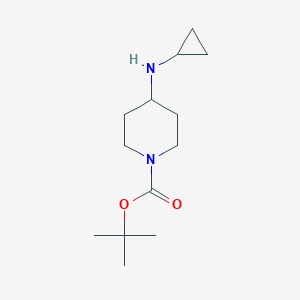
1-Tert-butoxycarbonyl-4-(cyclopropylamino)pipéridine
Vue d'ensemble
Description
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is an organic compound with the chemical formula C13H24N2O2. It is commonly used in organic synthesis as a condensation reagent. The compound is characterized by its clear, colorless oil appearance and is known for its stability under various conditions .
Applications De Recherche Scientifique
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine has several scientific research applications, including:
Organic Synthesis: It is widely used as a condensation reagent in organic synthesis, facilitating the formation of various chemical bonds.
Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Chemical Research: Researchers utilize this compound to study reaction mechanisms and develop new synthetic methodologies.
Méthodes De Préparation
The preparation of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine generally involves organic synthetic methods. One common synthetic route is as follows :
Reaction with Dimethyl Sulfoxide: 1-tert-butoxy-4-(cyclopropylamino)piperidine reacts with dimethyl sulfoxide under nitrogen protection at low temperature to obtain an intermediate product.
Treatment with Dichloromethane/Triethylamine: The intermediate product is then treated with a dichloromethane/triethylamine mixed solution to yield 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine.
Analyse Des Réactions Chimiques
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with sulfhydryl compounds in a Ketal coupling reaction to form disulfides or with carboxylic acids to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include dimethyl sulfoxide, dichloromethane, and triethylamine. Major products formed from these reactions include disulfides and esters.
Mécanisme D'action
The mechanism of action of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine involves its role as a condensation reagent. It facilitates the formation of chemical bonds by reacting with sulfhydryl compounds or carboxylic acids. The molecular targets and pathways involved include the activation of nucleophiles and electrophiles, enabling the formation of disulfides and esters .
Comparaison Avec Des Composés Similaires
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine can be compared with similar compounds such as:
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine-1-carboxylate: This compound has a similar structure but includes an additional carboxylate group, which may affect its reactivity and applications.
4-(Cyclopropylamino)piperidine: This compound lacks the tert-butoxycarbonyl protecting group, making it more reactive in certain conditions.
The uniqueness of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine lies in its stability and versatility as a condensation reagent, making it valuable in various synthetic applications.
Propriétés
IUPAC Name |
tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLYNRROAQLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377777 | |
| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179557-01-8 | |
| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
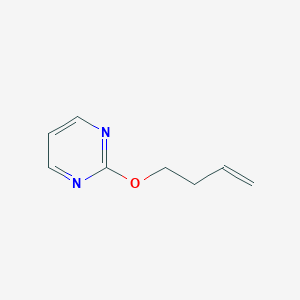
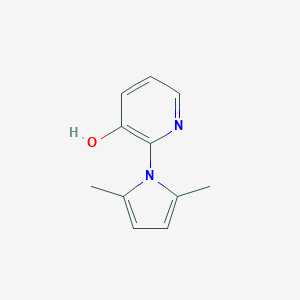
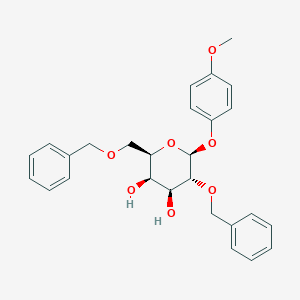

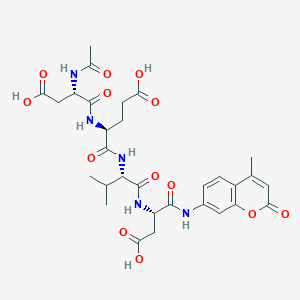
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)
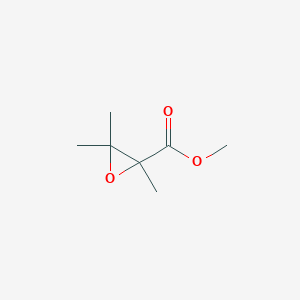
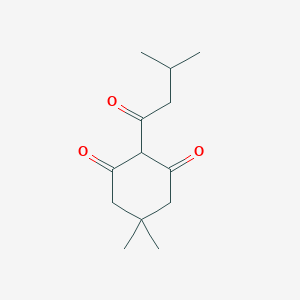
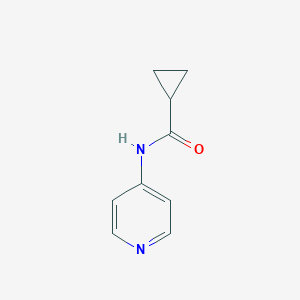
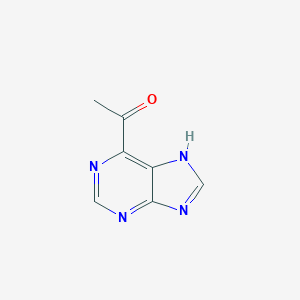
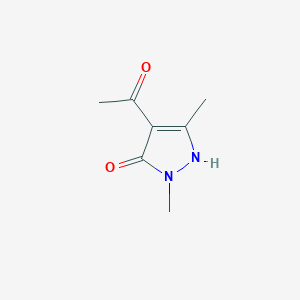
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
